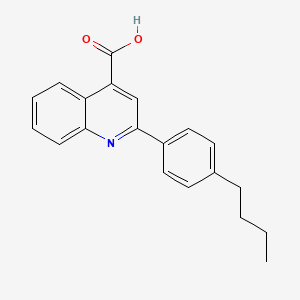

2-(4-Butylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Butylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C20H19NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-butylbenzaldehyde with 2-aminobenzophenone, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Butylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of quinoline-4-carboxylic acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the role of quinoline derivatives, including 2-(4-butylphenyl)quinoline-4-carboxylic acid, as potential inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer progression. Research indicates that modifications to the quinoline structure can enhance selectivity and potency against cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit SIRT3 activity, demonstrating promising results in reducing cell proliferation and inducing apoptosis in cancer cells .

Key Findings:

- SIRT3 Inhibition : Compounds similar to this compound have shown selective inhibition of SIRT3 over other sirtuins, which may lead to novel cancer therapies .

- Molecular Docking Studies : These studies suggest specific binding interactions between the compound and the SIRT3 active site, contributing to its inhibitory effects .

Antibacterial Properties

Quinoline derivatives are known for their antibacterial activities. Research has demonstrated that introducing aryl groups at specific positions on the quinoline ring can significantly enhance antibacterial efficacy. This compound has been evaluated for its activity against various bacterial strains, revealing notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antibacterial Activity Overview:

- Active Against : S. aureus, B. subtilis, and Escherichia coli.

- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or function, although exact mechanisms require further elucidation through structural activity relationship (SAR) studies .

Antitubercular Activity

The compound has also been investigated for its potential as an antitubercular agent. Recent studies focused on synthesizing new analogs based on the quinoline structure aimed at inhibiting Mycobacterium tuberculosis. Some derivatives exhibited significant activity against this pathogen, suggesting that modifications to the quinoline framework can yield effective antitubercular agents .

Key Insights:

- Inhibition of DNA Gyrase : Certain derivatives have shown promising results by targeting DNA gyrase in M. tuberculosis, crucial for bacterial DNA replication and transcription .

- Lead Compounds : Compounds with specific modifications at the C-2 and C-6 positions of the quinoline ring have been identified as strong candidates for further development against tuberculosis .

Theranostic Applications

Quinoline-based compounds are being explored as theranostic agents—those that combine therapeutic and diagnostic capabilities. For example, radiolabeled quinoline derivatives have been developed for imaging tumors using positron emission tomography (PET). These compounds can provide both diagnostic imaging capabilities and targeted therapy for cancers .

Clinical Relevance:

- FAP-targeted Radiopharmaceuticals : Quinoline derivatives have been integrated into radiopharmaceuticals that target fibroblast activation protein (FAP), enhancing imaging contrast in tumor tissues while potentially delivering therapeutic agents directly to cancer cells .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(4-Butylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 2-(4-Boronophenyl)quinoline-4-carboxylic acid

- 4-Quinolinecarboxylic acid derivatives

Uniqueness

2-(4-Butylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Actividad Biológica

2-(4-Butylphenyl)quinoline-4-carboxylic acid (BQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

BQCA is characterized by a quinoline core substituted with a butylphenyl group at the 2-position and a carboxylic acid group at the 4-position. This structure is crucial for its biological activity, influencing its interactions with various biological targets.

The biological activity of BQCA is primarily attributed to its ability to interact with multiple molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, quinoline derivatives have been shown to exhibit:

- Antimicrobial Activity : BQCA has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms .

- Anticancer Properties : Studies indicate that BQCA can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest. It has shown promising results against various cancer cell lines, including those resistant to conventional therapies .

- Anti-inflammatory Effects : BQCA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .

Biological Activity Data

The following table summarizes key biological activities of BQCA based on recent studies:

Case Studies

- Antimicrobial Study : A series of experiments assessed the antimicrobial efficacy of BQCA against various pathogens. The results indicated that BQCA exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Research : In vitro studies demonstrated that BQCA induced apoptosis in cancer cell lines through the activation of caspases and modulation of the p53 pathway. These findings suggest that BQCA could serve as a lead compound for developing new anticancer therapies targeting resistant cancer types .

- Inflammation Model : In a murine model of inflammation, BQCA reduced edema and inflammatory cytokine levels significantly compared to controls, highlighting its potential use in treating inflammatory diseases .

Pharmacokinetics

Research indicates that BQCA possesses favorable pharmacokinetic properties, including good solubility and permeability, which enhance its bioavailability when administered orally. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling suggests a low toxicity profile at therapeutic doses.

Propiedades

IUPAC Name |

2-(4-butylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(22)23)16-7-4-5-8-18(16)21-19/h4-5,7-13H,2-3,6H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHYGMJUUVXDQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.